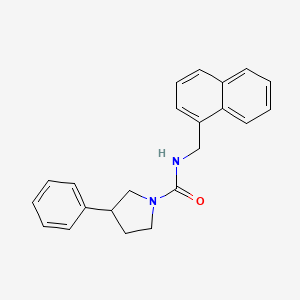

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Métodos De Preparación

The synthesis of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with 3-phenylpyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparación Con Compuestos Similares

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other naphthalene derivatives and pyrrolidine carboxamides. Similar compounds include:

N-(naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.

Naphthalene-1-carboxamide derivatives: These compounds exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Pyrrolidine-1-carboxamide derivatives: These compounds are used in medicinal chemistry for their potential therapeutic properties.

Actividad Biológica

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O and a molecular weight of approximately 306.4 g/mol. Its structure features a pyrrolidine ring substituted with a naphthylmethyl group and a phenyl group, along with a carboxamide functional group. The presence of multiple aromatic rings is believed to enhance its biological activity due to increased hydrophobic interactions and potential π-π stacking with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the naphthylmethyl and phenyl groups.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this structure can inhibit tumor growth by affecting angiogenesis and endothelial cell function. For instance, analogs have shown significant inhibition of tube formation in human umbilical vein endothelial cells (HUVECs) at low concentrations, indicating potential applications in cancer therapy .

- Neurological Effects : Pyrrolidine derivatives are often explored for their neuroprotective properties. Some studies have demonstrated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies

A notable case study involved high-throughput screening for inhibitors targeting PFKFB3, an enzyme implicated in cancer metabolism. Compounds structurally related to this compound were identified as having low IC50 values (<10 µM), suggesting potent inhibitory effects on tumor growth through metabolic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

| Compound | Biological Activity | IC50/ED50 Values | Target |

|---|---|---|---|

| N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine | Antitumor (inhibition of tube formation) | <10 µM | PFKFB3 |

| 1-(Phenylsulfinyl)-3-(pyridin-3-yl)naphthalen | Aldosterone synthase inhibition | IC50 = 14 nM | CYP11B2 |

| Pyrrolidine derivatives | Neuroprotective effects | Varies | Various neurotransmitter systems |

While the precise mechanism of action for this compound remains to be fully elucidated, its structural features suggest potential interactions with key biological targets involved in cancer progression and neurological functions. Ongoing research aims to clarify these mechanisms through detailed experimental studies .

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXYRRMPMCVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.